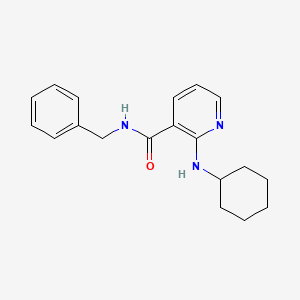![molecular formula C18H21N3O5 B6082287 5-(1,3-benzodioxol-5-yl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6082287.png)
5-(1,3-benzodioxol-5-yl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-benzodioxol-5-yl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide, also known as BDP-9066, is a novel compound that has shown promising results in scientific research. It belongs to the class of isoxazolecarboxamides and has been studied for its potential use in various biomedical applications.
Wirkmechanismus
The exact mechanism of action of 5-(1,3-benzodioxol-5-yl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide is not fully understood. However, it has been proposed that 5-(1,3-benzodioxol-5-yl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide exerts its effects by modulating the activity of various signaling pathways in the brain and other tissues. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the brain. 5-(1,3-benzodioxol-5-yl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide has also been found to modulate the activity of various receptors such as NMDA receptors and GABA receptors.
Biochemical and Physiological Effects:
5-(1,3-benzodioxol-5-yl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide has been found to have various biochemical and physiological effects. It has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 5-(1,3-benzodioxol-5-yl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide has also been found to reduce neuroinflammation and oxidative stress in the brain. In addition, it has been found to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(1,3-benzodioxol-5-yl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide in lab experiments include its high purity and stability, as well as its ability to modulate various signaling pathways in the brain and other tissues. However, the limitations of using 5-(1,3-benzodioxol-5-yl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide in lab experiments include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of 5-(1,3-benzodioxol-5-yl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide. One direction is to further investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in cancer therapy. In addition, further studies are needed to fully understand the mechanism of action of 5-(1,3-benzodioxol-5-yl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide and to optimize its synthesis for large-scale production.
Synthesemethoden
The synthesis of 5-(1,3-benzodioxol-5-yl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide involves a multistep process that starts with the reaction of 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-(4-morpholinyl)propylamine to yield the final product, 5-(1,3-benzodioxol-5-yl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide. The synthesis of 5-(1,3-benzodioxol-5-yl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide has been optimized to ensure high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
5-(1,3-benzodioxol-5-yl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide has been studied for its potential use in various biomedical applications. It has shown promising results in preclinical studies for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 5-(1,3-benzodioxol-5-yl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide has been found to improve cognitive function and reduce neuroinflammation in animal models of these diseases. It has also been studied for its potential use in cancer therapy as it has been found to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c22-18(19-4-1-5-21-6-8-23-9-7-21)14-11-16(26-20-14)13-2-3-15-17(10-13)25-12-24-15/h2-3,10-11H,1,4-9,12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPRZXDLDIPCOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-benzodioxol-5-yl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B6082220.png)
![3-[2-(1-azocanyl)-2-oxoethyl]-4-(3-methylbutyl)-2-piperazinone](/img/structure/B6082226.png)
![3-methoxy-N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B6082231.png)
![1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6082242.png)
![methyl 4-({[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B6082245.png)
![1-(1-ethyl-2-pyrrolidinyl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(1H-pyrazol-3-ylmethyl)methanamine](/img/structure/B6082253.png)
![2-({4-[3-(4-ethyl-1-piperazinyl)-2-hydroxypropoxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B6082268.png)
![10-[2-(3-methylphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B6082273.png)
![N-cyclopentyl-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B6082279.png)
![(3-cyclohexen-1-ylmethyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B6082281.png)
![N-[4-(benzoylamino)-3-methylphenyl]-4-bromobenzamide](/img/structure/B6082283.png)

![N-(1-{1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B6082298.png)